2-(3-Fluoro-4-isopropoxyphenyl)ethanol
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Overview
Description
2-(3-Fluoro-4-isopropoxyphenyl)ethanol is an organic compound with the molecular formula C11H15FO2 It is characterized by the presence of a fluoro-substituted phenyl ring and an isopropoxy group attached to the phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-isopropoxyphenyl)ethanol typically involves the reaction of 3-fluoro-4-isopropoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-isopropoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-Fluoro-4-isopropoxybenzaldehyde, 3-Fluoro-4-isopropoxybenzoic acid.
Reduction: 2-(3-Fluoro-4-isopropoxyphenyl)ethane.
Substitution: 2-(3-Methoxy-4-isopropoxyphenyl)ethanol.
Scientific Research Applications
2-(3-Fluoro-4-isopropoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-isopropoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and isopropoxy groups can influence its binding affinity and selectivity towards these targets. The ethanol moiety may also play a role in its solubility and bioavailability.
Comparison with Similar Compounds
2-(3-Fluoro-4-isopropoxyphenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Fluoro-4-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(3-Fluoro-4-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-(3-Fluoro-4-propoxyphenyl)ethanol: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in the specific combination of the fluoro and isopropoxy groups, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-propan-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8,13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZCUKNMEWMRTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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